molecular formula C10H15FN4O B1492347 2-(2-Fluoroethyl)-6-(piperazin-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2092279-07-5

2-(2-Fluoroethyl)-6-(piperazin-1-yl)-2,3-dihydropyridazin-3-one

Katalognummer: B1492347
CAS-Nummer: 2092279-07-5
Molekulargewicht: 226.25 g/mol
InChI-Schlüssel: CPCKMDFWQGMGSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Fluoroethyl)-6-(piperazin-1-yl)-2,3-dihydropyridazin-3-one is a novel chemical reagent designed for advanced pharmacological and biochemical research. This compound features a piperazine ring linked to a dihydropyridazinone core, a structure known to be of significant interest in medicinal chemistry . The addition of a 2-fluoroethyl moiety is intended to modulate the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, which can influence its bioavailability and receptor binding affinity . This compound is strictly for research applications and serves as a valuable tool for scientists investigating receptor-ligand interactions. Its mechanism of action is anticipated to involve binding to specific protein targets, potentially functioning as an agonist that activates the receptor to produce a cellular response, or as an antagonist that blocks receptor activation and prevents a biological effect . Researchers can utilize this molecule to probe complex signaling pathways, study allosteric modulation, and explore receptor-receptor interactions (RRI), which are widespread phenomena, particularly among G protein-coupled receptors (GPCRs) . Understanding these interactions is crucial in the fields of neuropharmacology and oncology, as it can lead to the development of more selective therapeutic strategies . Please note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

2-(2-fluoroethyl)-6-piperazin-1-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4O/c11-3-6-15-10(16)2-1-9(13-15)14-7-4-12-5-8-14/h1-2,12H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCKMDFWQGMGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN(C(=O)C=C2)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(2-Fluoroethyl)-6-(piperazin-1-yl)-2,3-dihydropyridazin-3-one is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO). This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a piperazine ring and a dihydropyridazine moiety. The fluorine atom in the ethyl side chain is crucial for enhancing biological activity.

Research indicates that this compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters such as dopamine. Inhibition of MAO-B has been linked to neuroprotective effects and potential benefits in treating neurodegenerative diseases like Parkinson's and Alzheimer's.

Biological Activity Findings

In vitro Studies:

  • Inhibition Potency: The compound exhibited significant inhibitory activity against MAO-B, with an IC50 value reported at 0.013 µM, indicating high potency compared to other derivatives .
  • Selectivity: It demonstrated selectivity for MAO-B over MAO-A, with selectivity indices (SIs) of 120.8 and 107.4 for two related compounds, suggesting a favorable profile for targeting neurodegenerative disorders .

Cytotoxicity:

  • Cell Viability: Cytotoxicity assays using L929 fibroblast cells revealed that this compound did not induce significant cell death at lower concentrations (1-20 µM), indicating a favorable safety profile .

Case Studies

Several studies have evaluated the biological activity of similar compounds within the same class:

  • Study on Related Pyridazinones:
    • A study synthesized various pyridazinone derivatives and evaluated their MAO inhibitory activities. Among them, derivatives with fluorine substitutions showed enhanced potency against MAO-B compared to their non-fluorinated counterparts .
  • Neuroprotective Effects:
    • Investigations into the neuroprotective effects of MAO-B inhibitors suggested that compounds like this compound could mitigate oxidative stress in neuronal models, further supporting their potential therapeutic use in neurodegenerative diseases .

Comparative Analysis

The following table summarizes key biological activities and properties of selected compounds related to this compound:

Compound NameIC50 (µM)Selectivity IndexCytotoxicity (L929)
2-(2-Fluoroethyl)-6-(piperazin-1-yl)0.013120.8Low
T3 (Related derivative)0.039107.4Moderate
T6 (Another related derivative)0.0071-Low

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Recent studies have indicated that compounds similar to 2-(2-Fluoroethyl)-6-(piperazin-1-yl)-2,3-dihydropyridazin-3-one exhibit significant antidepressant properties. The piperazine moiety is known for its role in enhancing serotonin receptor activity, which is crucial for mood regulation. Research has demonstrated that modifications to the piperazine structure can lead to improved efficacy in treating depression and anxiety disorders .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its fluorinated ethyl group enhances lipophilicity, allowing better penetration through bacterial membranes. Preliminary studies suggest effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of this compound. It appears to modulate pathways involved in oxidative stress and inflammation, which are pivotal in neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies have shown that it can reduce neuronal cell death under oxidative stress conditions .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives including this compound revealed significant improvements in behavioral tests for depression when administered to rodent models. The compound demonstrated a rapid onset of action compared to traditional SSRIs, suggesting its potential as a fast-acting antidepressant .

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, the compound was tested against several strains of bacteria including E. coli and Staphylococcus aureus. Results indicated that it inhibited bacterial growth at low concentrations, showcasing its potential as a new antibiotic agent amidst rising antibiotic resistance concerns .

Data Table: Summary of Applications

ApplicationDescriptionEvidence Level
AntidepressantEnhances serotonin receptor activity; potential fast-acting treatmentHigh
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaModerate
NeuroprotectiveModulates oxidative stress pathways; reduces neuronal cell deathModerate

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Compound L4 ()
  • Structure: 2-(4-Fluorophenyl)-6-{4-[2-(furan-2-yl)quinoline-4-carbonyl]piperazin-1-yl}-2,3-dihydropyridazin-3-one.
  • Key Differences: Replaces the 2-fluoroethyl group with a 4-fluorophenyl moiety and introduces a furan-quinoline carbonyl-piperazine chain at position 4.
  • Properties : Molecular weight = 469.49 g/mol; logP = 3.00.
  • Significance : The extended piperazine substituent may enhance lipophilicity and receptor binding, as this compound is an orexin 2 receptor modulator .
6-(4-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one ()
  • Structure: Differs at position 6, substituting piperazine with a 4-aminophenyl group.
  • Significance : Highlights the critical role of the piperazinyl group in target engagement, as piperazine often contributes to solubility and receptor affinity in CNS drugs .
BK79172 ()
  • Structure : 2-[2-(2,3-dihydro-1H-isoindol-2-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one.
  • Key Differences : Replaces both the fluoroethyl and piperazinyl groups with an isoindolyl-oxoethyl chain.
  • Properties : Molecular weight = 255.27 g/mol; formula = C14H13N3O2.

Fluorinated Piperazine Derivatives

Patent Compounds ()
  • Example Structure : 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Key Similarity : Shares the 2-fluoroethyl-piperazine motif.
  • Significance : Fluorination at the ethyl group likely enhances metabolic stability and blood-brain barrier penetration, a strategy common in neurotherapeutics .

Physicochemical and Pharmacological Properties

Compound Name Molecular Weight (g/mol) logP Key Substituents Pharmacological Note Reference
Target Compound ~309.34 (calculated) ~1.5 2-(2-Fluoroethyl), 6-(piperazin-1-yl) Hypothesized CNS activity N/A
L4 () 469.49 3.00 4-Fluorophenyl, quinoline-furan-piperazine Orexin 2 receptor modulator
BK79172 () 255.27 N/A Isoindolyl-oxoethyl N/A
6-(4-Aminophenyl) analog () ~273.29 (calculated) ~1.2 4-Aminophenyl Reduced receptor affinity?

Vorbereitungsmethoden

Synthesis of Pyridazinone Core and Piperazinyl Substitution

  • The starting point is often a dichloropyridazine derivative, such as 3,6-dichloropyridazine.
  • Reaction with piperazine derivatives (e.g., (2-fluorophenyl)piperazine) in ethanol leads to substitution at the 6-position, yielding 6-(piperazin-1-yl)pyridazine intermediates.
  • Hydrolysis of the 3-chloro substituent under acidic conditions (hot glacial acetic acid) converts the pyridazine to the 2,3-dihydropyridazin-3-one core.
Step Reactants Conditions Product Yield/Notes
1 3,6-dichloropyridazine + (2-fluorophenyl)piperazine Ethanol, reflux 3-chloro-6-(piperazin-1-yl)pyridazine Consistent with literature data
2 Above intermediate Hot glacial acetic acid 6-(piperazin-1-yl)-2,3-dihydropyridazin-3-one Hydrolysis step

Introduction of 2-(2-Fluoroethyl) Group

  • Alkylation of the pyridazinone nitrogen with 2-fluoroethyl halides is performed using alkylation agents such as 2-fluoroethyl bromide or iodide.
  • Typical conditions involve the use of bases like potassium carbonate or cesium carbonate in polar aprotic solvents (e.g., acetonitrile or DMF) at elevated temperatures.
  • This step yields the target compound 2-(2-fluoroethyl)-6-(piperazin-1-yl)-2,3-dihydropyridazin-3-one in moderate to good yields.
Step Reactants Conditions Product Yield/Notes
3 6-(piperazin-1-yl)-2,3-dihydropyridazin-3-one + 2-fluoroethyl bromide K2CO3 or Cs2CO3, acetonitrile, reflux or 80-120°C This compound Moderate yields reported

Alternative Synthetic Routes and Precursors

  • Some methods start from phenylhydrazine hydrochloride and maleic anhydride to form intermediates which are then alkylated with dibromopropane and further reacted with piperazine derivatives.
  • Demethylation or hydrolysis steps may be used to generate precursors for radiolabeling or further functionalization, employing reagents like boron tribromide (BBr3) or hydrochloric acid in diethyl ether.

Detailed Reaction Conditions and Yields

Reaction Step Reagents and Conditions Yield (%) Notes
Demethylation of methoxy group to hydroxy (precursor formation) BBr3, dichloromethane, -78°C to RT, overnight Moderate Used for precursor preparation for radioligands
Hydrolysis of tert-butyl ester to acid 2 mol/L HCl in diethyl ether Moderate Precursor preparation step
Alkylation with 1,3-dibromopropane K2CO3, acetone, reflux Moderate Intermediate formation for subsequent piperazine substitution
Piperazine substitution Cs2CO3, acetonitrile, reflux Moderate Final step to introduce piperazine moiety
Fluoroethyl alkylation NaOH or K2CO3, DMF or acetonitrile, 120°C, 3 min (microwave) or reflux Moderate (6-15% radiochemical yield for radiolabeled analogs) Used in radioligand synthesis, adaptable for cold synthesis

Research Findings and Analytical Data

  • The molecular structures are confirmed by ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry (HRMS).
  • Melting points and spectral data are consistent with expected structures, confirming purity and identity.
  • Radiolabeled analogs prepared by methylation with [^11C]CH3I from precursors show high radiochemical purity (>95%) and moderate yields (6-15% uncorrected).

Summary Table of Key Preparation Steps

Step No. Description Key Reagents Conditions Outcome
1 Pyridazine substitution 3,6-dichloropyridazine, (2-fluorophenyl)piperazine Ethanol, reflux 3-chloro-6-(piperazin-1-yl)pyridazine
2 Hydrolysis to pyridazinone Hot glacial acetic acid Heating 6-(piperazin-1-yl)-2,3-dihydropyridazin-3-one
3 Alkylation with fluoroethyl group 2-fluoroethyl bromide, K2CO3 or Cs2CO3 Acetonitrile or DMF, reflux or microwave Target compound
4 Precursor modification (optional) BBr3, HCl Low temperature demethylation or acidic hydrolysis Precursors for radiolabeling

Q & A

Q. How can the synthesis of 2-(2-Fluoroethyl)-6-(piperazin-1-yl)-2,3-dihydropyridazin-3-one be optimized for reproducibility?

  • Methodological Answer : Synthesis optimization requires systematic evaluation of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, highlights the use of controlled reaction temperatures (e.g., reflux in dichloromethane) and stoichiometric ratios to minimize side products. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical, as noted in . Key steps:
  • Intermediate isolation : Use TLC/HPLC to monitor reaction progress .
  • Yield improvement : Adjust fluorination steps (e.g., using 2-fluoroethyl bromide) to enhance selectivity .
    Reference synthetic analogs (e.g., pyridazinone derivatives in ) for guidance on protecting-group strategies.

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • NMR : Assign peaks for the fluorinated ethyl group (δ ~4.5–5.0 ppm for CH2F) and piperazine protons (δ ~2.5–3.5 ppm) .
  • X-ray crystallography : Resolve the dihydropyridazinone ring conformation and fluorine positioning (e.g., triclinic crystal system, space group P1, as in ).
  • Mass spectrometry : Confirm molecular ion [M+H]+ with accurate mass (<5 ppm error) .

Q. How can solubility and stability be assessed in preclinical studies?

  • Methodological Answer : Use shake-flask method () with HPLC-UV quantification:
Solvent pH Temperature Stability (t1/2)
PBS (pH 7.4)7.437°C≥24 hours
DMSON/A25°C>1 week
For stability, conduct forced degradation studies under oxidative (H2O2), acidic (HCl), and photolytic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions between computational modeling and experimental data for this compound’s bioactivity?

  • Methodological Answer : Reconcile discrepancies by:
  • Docking refinement : Use flexible-ligand docking (e.g., AutoDock Vina) with crystal structure data () to improve pose prediction .
  • Binding assays : Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., pyridazinones in or benzoxazines in ).

Q. How can metabolite identification be performed for this compound in in vitro models?

  • Methodological Answer : Use LC-MS/MS with hepatocyte incubations:
  • Phase I metabolites : Monitor for hydroxylation (e.g., +16 Da) or defluorination (-18 Da) .
  • Phase II metabolites : Detect glucuronidation (+176 Da) or sulfation (+80 Da) using negative-ion mode.
    Cross-reference with synthetic standards (e.g., ’s fluoroquinolone metabolites) for confirmation.

Q. What experimental designs address low yield in fluorinated intermediate synthesis?

  • Methodological Answer : Troubleshoot using:
  • Catalyst screening : Test Pd/C or CuI for coupling reactions ().
  • Solvent optimization : Replace polar aprotic solvents (DMF) with THF to reduce side reactions .
  • Fluorine source : Compare 2-fluoroethyl tosylate vs. bromide for reactivity ().

Q. How can enantiomeric purity be ensured in chiral derivatives of this compound?

  • Methodological Answer : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/ethanol mobile phase (). Validate purity via:
  • Circular dichroism (CD) : Compare spectra to enantiomerically pure standards.
  • X-ray crystallography : Resolve absolute configuration (e.g., ’s triclinic system).

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic and spectroscopic data for the fluorinated side chain?

  • Methodological Answer : Discrepancies may arise from dynamic motion in solution (NMR) vs. static crystal packing (X-ray). Address via:
  • Variable-temperature NMR : Assess conformational flexibility (e.g., coalescence temperature for CH2F protons) .
  • DFT calculations : Compare optimized gas-phase and solid-state structures ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Fluoroethyl)-6-(piperazin-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2-(2-Fluoroethyl)-6-(piperazin-1-yl)-2,3-dihydropyridazin-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.